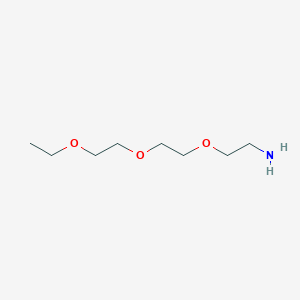

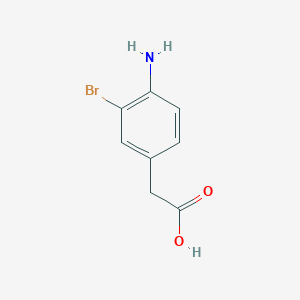

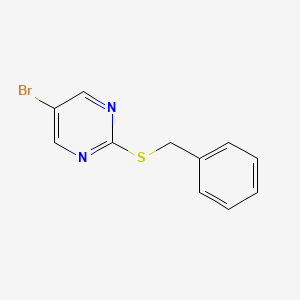

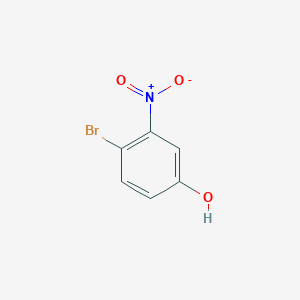

5-Bromo-3-(2-phenylpyrrolidin-1-yl)pyrazin-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "5-Bromo-3-(2-phenylpyrrolidin-1-yl)pyrazin-2-amine" is a brominated pyrazine derivative with a phenylpyrrolidine substituent. This structure suggests potential for various chemical and biological applications, given the presence of the pyrazine core and the phenylpyrrolidine moiety, which are common in pharmacologically active compounds.

Synthesis Analysis

The synthesis of brominated pyrazine derivatives can be approached by methods similar to those described for the synthesis of 2-bromo-5-methylpyrazine, which involves the conversion of a carboxylic acid to an amide, followed by Hofmann degradation to yield the amine, and subsequent diazotization and in-situ bromination . Although the exact synthesis of "5-Bromo-3-(2-phenylpyrrolidin-1-yl)pyrazin-2-amine" is not detailed in the provided papers, the methodologies could be adapted for its synthesis by incorporating the appropriate phenylpyrrolidine substituent at the relevant step.

Molecular Structure Analysis

The molecular structure of brominated pyrazine derivatives can be characterized using spectroscopic techniques such as NMR and IR, as well as X-ray diffraction studies . These techniques would allow for the identification of the characteristic absorptions and confirm the presence of the bromine atom, the pyrazine ring, and the phenylpyrrolidine substituent in the compound.

Chemical Reactions Analysis

The reactivity of "5-Bromo-3-(2-phenylpyrrolidin-1-yl)pyrazin-2-amine" would likely be influenced by the electron-withdrawing effect of the bromine atom and the electron-donating properties of the phenylpyrrolidine group. This could affect the kinetics and mechanism of its reactions, as seen in the transformation reactions of S-(1-phenylpyrrolidin-2-on-3-yl)isothiuronium bromides . The presence of the bromine atom could also facilitate further substitution reactions, given its role as a good leaving group.

Physical and Chemical Properties Analysis

The physical and chemical properties of "5-Bromo-3-(2-phenylpyrrolidin-1-yl)pyrazin-2-amine" would be expected to include moderate solubility in organic solvents, due to the presence of both polar and nonpolar moieties. The compound's melting point, boiling point, and stability could be inferred from related structures, such as the ferrocenyl pyrazoles, which exhibit distinct crystalline properties as determined by X-ray crystallography . The brominated pyrazine's stability and reactivity could be further studied through computational methods such as DFT calculations, as performed for antipyrine-like derivatives .

Scientific Research Applications

Chemistry and Heterocyclic Compounds Synthesis

The chemistry of heterocyclic compounds, such as pyrazolines and pyrazine derivatives, showcases their importance in synthesizing diverse heterocyclic structures. These compounds serve as crucial building blocks in the development of various classes of heterocyclic compounds and dyes. Their unique reactivity under mild conditions enables the generation of versatile cynomethylene dyes from a broad range of precursors, including amines and phenols. This versatility underscores their potential in synthesizing novel heterocyclic compounds with significant applications in medicinal chemistry and material science (Gomaa & Ali, 2020).

Catalysis and Synthetic Pathways

The role of hybrid catalysts in synthesizing pyranopyrimidine scaffolds highlights the importance of these compounds in medicinal and pharmaceutical industries. Pyranopyrimidine cores are precursors for drugs due to their synthetic versatility and bioavailability. Innovative synthetic pathways facilitated by organocatalysts, metal catalysts, and green solvents demonstrate the potential of these scaffolds in drug development. This area of research opens new avenues for creating lead molecules with enhanced efficacy and lower toxicity (Parmar, Vala, & Patel, 2023).

Food Science and Flavor Chemistry

In the context of food science, the generation of pyrazines through the Maillard reaction is crucial for developing baking, roasted, and nutty flavors in food products. Understanding the control strategies for pyrazines generation allows for the enhancement of desirable flavors while minimizing the formation of harmful by-products. This research area is essential for improving food quality and safety, with applications spanning from flavor enhancement to the development of new food products (Yu et al., 2021).

Organometallic Chemistry

The study of hydridotris(pyrazolyl)borato complexes of Group 5 metals illustrates the diverse applications of pyrazine derivatives in organometallic chemistry. These complexes are investigated for modeling interactions in metalloproteins and have shown promising results in the synthesis of various organometallic compounds. This research highlights the potential of pyrazine derivatives in developing new catalytic systems and materials with novel properties (Etienne, 1996).

properties

IUPAC Name |

5-bromo-3-(2-phenylpyrrolidin-1-yl)pyrazin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15BrN4/c15-12-9-17-13(16)14(18-12)19-8-4-7-11(19)10-5-2-1-3-6-10/h1-3,5-6,9,11H,4,7-8H2,(H2,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIWNTOVGDIQDSL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C2=NC(=CN=C2N)Br)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BrN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80587506 |

Source

|

| Record name | 5-Bromo-3-(2-phenylpyrrolidin-1-yl)pyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80587506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-3-(2-phenylpyrrolidin-1-yl)pyrazin-2-amine | |

CAS RN |

893612-01-6 |

Source

|

| Record name | 5-Bromo-3-(2-phenylpyrrolidin-1-yl)pyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80587506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Boc-2-Azabicyclo[2.2.1]hept-5-ene](/img/structure/B1287771.png)